N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide
Description
N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a morpholine ring, an ethylthio group at position 6, and a benzofuran-2-carboxamide moiety linked via an ethyl chain. This structure positions it within a class of kinase inhibitors targeting enzymes such as PI3K, mTOR, or BTK due to the pyrazolo[3,4-d]pyrimidine scaffold’s affinity for ATP-binding pockets . The ethylthio group enhances lipophilicity and metabolic stability, while the morpholine substituent contributes to solubility and target engagement. The benzofuran carboxamide moiety may influence selectivity and pharmacokinetic properties, though specific data on this compound’s biological activity remain undisclosed in publicly available literature.
Properties
IUPAC Name |
N-[2-(6-ethylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3S/c1-2-32-22-25-19(27-9-11-30-12-10-27)16-14-24-28(20(16)26-22)8-7-23-21(29)18-13-15-5-3-4-6-17(15)31-18/h3-6,13-14H,2,7-12H2,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFESTWNSDDSXJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C=NN2CCNC(=O)C3=CC4=CC=CC=C4O3)C(=N1)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide typically involves multiple steps:
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Formation of the Pyrazolo[3,4-d]pyrimidine Core
- The pyrazolo[3,4-d]pyrimidine core can be synthesized by the cyclization of appropriate hydrazine derivatives with 4,6-dichloropyrimidine under basic conditions.
- Reaction conditions: Reflux in ethanol with a base such as sodium ethoxide.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the ethylthio group, forming sulfoxides or sulfones.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
-
Reduction
- Reduction of the nitro groups (if present) or other reducible functionalities.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
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Substitution
- Nucleophilic substitution reactions can occur at the pyrazolo[3,4-d]pyrimidine core.
- Common reagents: Various nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols (depending on the functional groups reduced).
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its heterocyclic structure.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for various enzymes, particularly kinases, due to its pyrazolo[3,4-d]pyrimidine core.
Antimicrobial Activity: Potential use as an antimicrobial agent against various bacterial and fungal strains.
Medicine
Anticancer: The compound’s structure suggests potential anticancer activity, possibly through inhibition of specific signaling pathways.
Anti-inflammatory: Potential use in the treatment of inflammatory diseases due to its ability to modulate immune responses.
Industry
Pharmaceuticals: Used in the development of new drugs targeting specific diseases.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is known to inhibit kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including cell proliferation, apoptosis, and immune responses.
Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Properties
Key Observations:
- Substituent Impact on Solubility : The target compound’s morpholine and ethylthio groups balance lipophilicity and solubility, whereas analogues like EP 4 374 877 A1 () achieve higher solubility via trifluoromethyl and polar morpholinylethoxy groups .
- Kinase Selectivity : Compounds with pyrazolo[3,4-d]pyrimidine cores (e.g., Example 53) exhibit BTK inhibition, while pyrrolo[1,2-b]pyridazine derivatives () target PI3K isoforms, suggesting the target compound’s activity depends on substituent positioning .
Biological Activity
N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound belonging to the pyrazolopyrimidine class. Its unique structural features, including a pyrazolo[3,4-d]pyrimidine core and various functional groups, make it a subject of interest in medicinal chemistry, particularly for its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 452.53 g/mol. The compound's structure consists of:
- Pyrazolo[3,4-d]pyrimidine core
- Ethylthio group
- Morpholino group
- Benzofuran-2-carboxamide moiety
These components contribute to its reactivity and interaction with biological targets, making it promising for therapeutic applications.
The biological activity of this compound primarily involves the inhibition of specific enzymes and pathways related to cell proliferation and survival. Notably, it has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in the regulation of the cell cycle.
Biological Activity Findings
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. Key findings include:
- Antitumor Activity : The compound has shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells through mechanisms involving caspase activation and modulation of poly(ADP-ribose) polymerase (PARP) activity .
- Dihydrofolate Reductase (DHFR) Inhibition : Similar pyrazolopyrimidine derivatives have been evaluated for their ability to inhibit DHFR, leading to reduced nucleotide biosynthesis essential for DNA replication in cancer cells .
- Caspase Activation : In studies involving the MCF-7 breast cancer cell line, compounds with structural similarities have been reported to increase the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 .
Case Studies and Experimental Data
Several studies have investigated the biological activities of pyrazolopyrimidine derivatives, including this compound. A summary of findings is presented in Table 1 below.
Q & A
Q. What are the recommended synthetic routes for N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide?
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions with careful selection of solvents, coupling agents, and purification methods. For example:
- Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via nucleophilic substitution or cyclization reactions in dry acetonitrile or dichloromethane .
- Step 2 : Functionalization of the core with morpholino and ethylthio groups using alkyl halides or thiourea derivatives under reflux conditions .
- Step 3 : Coupling the benzofuran-2-carboxamide moiety via amide bond formation, often employing carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Routine characterization includes:
- IR Spectroscopy : To confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, morpholino C-O-C at ~1100 cm⁻¹) .
- ¹H/¹³C NMR : To resolve aromatic protons (6.5–8.5 ppm), ethylthio (–SCH₂– at ~2.5–3.0 ppm), and morpholino protons (3.5–4.0 ppm) .
- LC-MS : For molecular ion confirmation and purity assessment (>95%) .
Advanced Questions
Q. How can statistical design of experiments (DoE) optimize the synthesis of this compound?
DoE minimizes trial-and-error by systematically varying parameters (e.g., temperature, solvent ratio, catalyst loading) to identify optimal conditions:
- Factorial Design : Screen variables affecting yield (e.g., reaction time, solvent polarity) .
- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., reflux temperature vs. byproduct formation) .
- Example Application : A 2³ factorial design for coupling reactions could reduce solvent volume by 30% while maintaining >90% yield .
Q. How can computational methods resolve contradictions in reaction mechanism proposals?
Conflicting mechanistic hypotheses (e.g., nucleophilic vs. radical pathways) can be addressed via:
- Density Functional Theory (DFT) : Calculate activation energies for competing pathways (e.g., ΔG‡ for SN2 vs. radical intermediates) .
- Molecular Dynamics (MD) : Simulate solvent effects on transition states (e.g., acetonitrile stabilizing charged intermediates) .
- Validation : Cross-reference computed data with experimental kinetics (e.g., Arrhenius plots) .
Q. What strategies improve metabolic stability in analogs of this compound?
The ethylthio and morpholino groups influence lipophilicity and metabolic pathways. Advanced strategies include:
- Isosteric Replacement : Substitute sulfur with sulfone (–SO₂–) to reduce CYP450-mediated oxidation .
- Deuterium Labeling : Replace labile hydrogens (e.g., benzylic positions) to slow metabolism .
- In Silico ADMET Prediction : Use tools like SwissADME to prioritize analogs with optimal LogP (2–4) and topological polar surface area (TPSA < 140 Ų) .
Q. How do reaction conditions impact regioselectivity in pyrazolo[3,4-d]pyrimidine functionalization?
Regioselectivity during substitution (e.g., at C4 vs. C6) depends on:
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at the electron-deficient C4 position .
- Catalyst Choice : Lewis acids (e.g., ZnCl₂) direct electrophiles to specific positions via coordination .
- Temperature : Higher temperatures (>80°C) may lead to thermodynamic control favoring more stable isomers .
Q. What methods validate the compound’s target engagement in cellular assays?
Q. How can heterogeneous catalysis improve scalability of the synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
